molecular formula C24H20ClN3O2 B4163339 7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol

7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol

Cat. No. B4163339
M. Wt: 417.9 g/mol
InChI Key: YBQZNPWDYHDXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as AQ-RA 741, has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. This may explain its potential applications in cancer research and neurology.
Biochemical and Physiological Effects:
7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways involved in cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 in lab experiments is its well-characterized synthesis method, which allows for consistent and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741. One area of interest is its potential use in combination with other drugs or therapies to enhance its effects. Another area of interest is its potential applications in other scientific fields, such as immunology and cardiovascular research. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 has been studied for its potential applications in a variety of scientific fields, including cancer research, neurology, and infectious diseases. In cancer research, 7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 has been found to inhibit the growth of certain cancer cells, making it a potential candidate for chemotherapy. In neurology, 7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, 7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 has been found to have antimicrobial properties, making it a potential treatment for infections caused by bacteria and viruses.

properties

IUPAC Name

5-chloro-7-[(4-prop-2-enoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-2-14-30-17-10-8-16(9-11-17)22(28-21-7-3-4-12-26-21)19-15-20(25)18-6-5-13-27-23(18)24(19)29/h2-13,15,22,29H,1,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQZNPWDYHDXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol
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7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol
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